molecular formula C18H23N3O2 B12241309 N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B12241309
M. Wt: 313.4 g/mol
InChI Key: NLAFYILFEKPGLO-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group, a methyl group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Oxan-4-yl Group Introduction: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction using an oxirane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine: Lacks the oxan-4-yl group, resulting in different chemical and biological properties.

    N-(4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C18H23N3O2/c1-12-10-15(22-3)4-5-16(12)21-18-11-17(19-13(2)20-18)14-6-8-23-9-7-14/h4-5,10-11,14H,6-9H2,1-3H3,(H,19,20,21)

InChI Key

NLAFYILFEKPGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC(=NC(=C2)C3CCOCC3)C

Origin of Product

United States

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